molecular formula C7H7BF2O2S B3347850 2,6-Difluoro-3-(methylthio)phenylboronic acid CAS No. 1451392-56-5

2,6-Difluoro-3-(methylthio)phenylboronic acid

Cat. No. B3347850
CAS RN: 1451392-56-5
M. Wt: 204.01 g/mol
InChI Key: ZCPFBTGZNIDXHL-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-56-5 . It has a molecular weight of 204.01 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-(methylthio)phenylboronic acid is 1S/C7H7BF2O2S/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . This indicates that the molecule contains carbon, hydrogen, boron, fluorine, oxygen, and sulfur atoms.


Chemical Reactions Analysis

Boronic acids, including 2,6-Difluoro-3-(methylthio)phenylboronic acid, are often used in organic synthesis due to their stability and ease of handling. They are mild Lewis acids and can participate in various reactions. For example, they can be used as substrates in the Suzuki–Miyaura coupling reaction .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-(methylthio)phenylboronic acid is a solid at room temperature . It has a molecular weight of 204.01 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Liquid Crystalline Compounds

The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

4. Synthesis of Potent Leukotriene B4 Receptor Agonists The compound is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Rhodium-Catalyzed Intramolecular Amination

The compound can be used as a reagent for Rhodium-catalyzed intramolecular amination .

Palladium-Catalyzed Direct Arylation

The compound can be used in Palladium-catalyzed direct arylation .

7. Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles The compound can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

The compound can be used in Palladium-catalyzed stereoselective Heck-type reaction .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of carbon–carbon bonds, which are crucial for the construction of complex organic molecules .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can impact their bioavailability .

Result of Action

The result of the action of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 2,6-Difluoro-3-(methylthio)phenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound can also be influenced by factors such as temperature and pH .

properties

IUPAC Name

(2,6-difluoro-3-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPFBTGZNIDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)SC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methylthio)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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